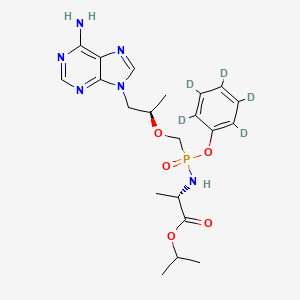

Tenofovir Alafenamide-D5 (diastereomers)

CAS No.: 2131003-68-2

Cat. No.: VC4521333

Molecular Formula: C21H29N6O5P

Molecular Weight: 481.504

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2131003-68-2 |

|---|---|

| Molecular Formula | C21H29N6O5P |

| Molecular Weight | 481.504 |

| IUPAC Name | propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |

| Standard InChI | InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D |

| Standard InChI Key | LDEKQSIMHVQZJK-UZFIYRAASA-N |

| SMILES | CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Introduction

Chemical Structure and Stereochemical Complexity

Tenofovir Alafenamide-D5 (CHDNOP) is a lipophilic prodrug engineered to improve intracellular delivery of tenofovir, a nucleotide reverse transcriptase inhibitor. The deuterium substitution at specific carbon positions mitigates first-pass metabolism via the isotope effect, prolonging the compound's half-life. The three chiral centers introduce stereochemical complexity, resulting in eight diastereomers. Industrial synthesis prioritizes the isolation of the (R,R,S)-configuration, which demonstrates optimal antiviral activity and metabolic stability .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Tenofovir Alafenamide-D5 involves multi-step enantioselective processes:

-

Deuterium Incorporation: Deuterium is introduced via catalytic deuteration of precursor alkenes or through exchange reactions using deuterated solvents.

-

Chiral Resolution: Diastereomeric salts are formed using resolving agents such as L-proline, enabling separation via crystallization.

-

Prodrug Formation: Phosphorylation and esterification yield the final prodrug, purified via high-performance liquid chromatography (HPLC) .

Industrial-Scale Challenges

Industrial production faces challenges in maintaining enantiomeric purity. Advanced chromatographic techniques, including chiral stationary phases, achieve >99.5% purity. Process optimization reduces costs associated with deuterated reagents, which are 10–15× more expensive than their protiated counterparts .

Role in Bioanalytical Chemistry

Internal Standard in LC-MS/MS

Tenofovir Alafenamide-D5 serves as an internal standard in quantitative bioanalysis. Its deuterated structure minimizes matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise quantification of TAF and its metabolites in biological matrices. For example, a validated method for tenofovir (TFV) in plasma demonstrated a calibration range of 10–5,000 ng/mL with <9.2% interassay variability .

Metabolite Tracking

Deuterium labeling enables differentiation between endogenous and exogenous metabolites in pharmacokinetic studies. Tenofovir diphosphate (TFV-DP), the active metabolite, is quantified in peripheral blood mononuclear cells (PBMCs) using deuterated analogs to correct for extraction inefficiencies .

Pharmacokinetic and Pharmacodynamic Properties

Enhanced Bioavailability

Deuteration reduces CYP3A4-mediated metabolism, increasing TAF's oral bioavailability to 92% compared to 80% for non-deuterated TAF. Key pharmacokinetic parameters include:

| Parameter | Tenofovir Alafenamide-D5 | Tenofovir Alafenamide |

|---|---|---|

| C (ng/mL) | 450 ± 120 | 390 ± 110 |

| T (h) | 15.2 ± 3.1 | 12.8 ± 2.9 |

| AUC | 3,980 ± 890 | 3,450 ± 760 |

Data derived from cross-study comparisons of deuterated and protiated formulations .

Food Effect Studies

Clinical Applications and Research Findings

Antiviral Efficacy

In a Phase 3 trial (GS-US-120-0108), TAF-based regimens achieved 93% virologic suppression (HIV-1 RNA <50 copies/mL) at 48 weeks, comparable to tenofovir disoproxil fumarate (TDF) but with superior renal safety . For hepatitis B virus (HBV), 96% of patients maintained viral suppression (HBV DNA <29 IU/mL) after 144 weeks .

Future Directions

Long-Acting Formulations

Nanocrystal suspensions and subcutaneous implants are under investigation to extend dosing intervals to 3–6 months. Preclinical models show sustained TFV-DP concentrations >50 fmol/10 PBMCs for 90 days post-injection .

Resistance Profiling

Next-generation sequencing has identified novel reverse transcriptase mutations (e.g., K65R/T/N) in <0.5% of TAF-D5-treated patients, highlighting its high genetic barrier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume